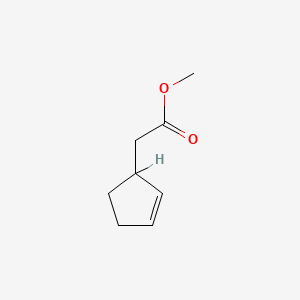

Methyl cyclopent-2-ene-1-acetate

説明

BenchChem offers high-quality Methyl cyclopent-2-ene-1-acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl cyclopent-2-ene-1-acetate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

20006-85-3 |

|---|---|

分子式 |

C8H12O2 |

分子量 |

140.18 g/mol |

IUPAC名 |

methyl 2-cyclopent-2-en-1-ylacetate |

InChI |

InChI=1S/C8H12O2/c1-10-8(9)6-7-4-2-3-5-7/h2,4,7H,3,5-6H2,1H3 |

InChIキー |

NGMGARDIUOMOGH-UHFFFAOYSA-N |

SMILES |

COC(=O)CC1CCC=C1 |

正規SMILES |

COC(=O)CC1CCC=C1 |

他のCAS番号 |

20006-85-3 |

製品の起源 |

United States |

Comprehensive Technical Guide on Methyl Cyclopent-2-ene-1-acetate: Physical, Chemical, and Synthetic Profiling

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In the landscape of advanced organic synthesis and drug development, Methyl cyclopent-2-ene-1-acetate (CAS: 20006-85-3) serves as a highly versatile, bifunctional building block. Featuring both a reactive allylic double bond and a terminal methyl ester, this compound provides orthogonal handles for chemical modification. As a Senior Application Scientist, I have designed this technical whitepaper to move beyond basic data aggregation. Here, we will dissect the causality behind its physicochemical properties, map its reactivity, and provide self-validating experimental protocols to ensure high-fidelity synthesis and downstream application.

Molecular Architecture & Physicochemical Profiling

Understanding the physical properties of methyl cyclopent-2-ene-1-acetate is critical for predicting its behavior during synthesis, purification, and biological screening. The molecule consists of a five-membered carbocycle with an endocyclic double bond, substituted at the allylic position with a methyl acetate moiety.

Table 1: Physicochemical Properties and Mechanistic Significance

| Property | Value | Mechanistic & Application Significance |

| Molecular Weight | 140.18 g/mol | Ideal low-molecular-weight fragment for fragment-based drug discovery (FBDD). |

| Boiling Point | 112-114 °C (at 4 Torr) | Requires vacuum distillation. High temperatures at atmospheric pressure (>170°C) risk thermal isomerization of the double bond to the conjugated position. |

| Density | ~1.004 g/cm³ | Exhibits standard organic phase partitioning behavior, settling slightly heavier than water depending on the solvent matrix during aqueous workups. |

| LogP | 1.515 | Moderate lipophilicity. This is an optimal baseline for downstream Active Pharmaceutical Ingredients (APIs) to ensure passive membrane permeability [1]. |

| Topological Polar Surface Area | 26.3 Ų | Low TPSA ensures excellent pharmacokinetic absorption profiles, strictly adhering to Lipinski's Rule of Five parameters. |

| Flash Point | 72.8 °C | Classified as a combustible liquid. Dictates the necessity for inert atmosphere storage and non-sparking operational protocols. |

Data supported by computational and experimental profiling from and.

Synthetic Methodologies & Mechanistic Pathways

The synthesis of methyl cyclopent-2-ene-1-acetate must be carefully controlled to prevent the migration of the Δ2 -double bond into conjugation with the ester via the Δ1 -position. Two primary pathways are utilized in industrial and bench-scale synthesis:

-

Fischer Esterification: The direct esterification of 2-cyclopentene-1-acetic acid using methanol and an acid catalyst. The causality of using strict temperature control here is to prevent acid-catalyzed alkene isomerization.

-

Carroll Rearrangement: A [3,3]-sigmatropic rearrangement of allylic β -keto esters, followed by decarboxylation. This thermal pathway is highly stereospecific and is heavily utilized in the fragrance industry to generate complex cyclopentenyl derivatives [3].

Fig 1: Primary synthetic pathways for Methyl Cyclopent-2-ene-1-acetate.

Chemical Reactivity & Downstream Applications

The bifunctionality of methyl cyclopent-2-ene-1-acetate allows for divergent synthetic applications.

-

Alkene Functionalization: The isolated double bond is highly susceptible to electrophilic addition, epoxidation (e.g., using mCPBA), and catalytic hydrogenation. Hydrogenation yields methyl cyclopentaneacetate, a saturated analog used in structural activity relationship (SAR) studies.

-

Allylic C-H Activation: The allylic protons are acidic and prone to radical or transition-metal-catalyzed functionalization, allowing for cross-coupling reactions to build complex polycyclic frameworks.

-

Ester Manipulation: The methyl ester can be readily hydrolyzed back to the free acid under basic conditions (saponification) or reduced to the corresponding primary alcohol (2-cyclopentene-1-ethanol) using DIBAL-H or LiAlH₄.

Fig 2: Divergent chemical reactivity map of the cyclopentenyl and ester moieties.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocol for the synthesis of methyl cyclopent-2-ene-1-acetate via Fischer esterification is designed as a self-validating system . Every step includes the causality behind the action and an In-Process Control (IPC) metric.

Protocol: Synthesis via Acid-Catalyzed Esterification

Step 1: Reaction Setup

-

Action: Dissolve 1.0 equivalent of 2-cyclopentene-1-acetic acid in 10 volumes of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Causality: Methanol acts as both the reactant and the solvent. An overwhelming molar excess of methanol drives the equilibrium toward the ester product according to Le Chatelier's principle.

Step 2: Catalyst Addition

-

Action: Chill the solution to 0 °C using an ice bath. Add 0.05 equivalents of concentrated sulfuric acid (H₂SO₄) dropwise.

-

Causality: The addition of strong acid is exothermic. Cooling prevents localized heating, which could trigger unwanted polymerization or thermodynamically driven migration of the Δ2 -double bond to the Δ1 -position.

Step 3: Reflux and Monitoring

-

Action: Heat the mixture to a gentle reflux (65 °C) for 4–6 hours.

-

Self-Validating IPC: Analyze an aliquot via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (9:1) solvent system. The protocol is validated to proceed to the next step only when the highly polar acid precursor (R_f ~0.1) disappears and the less polar ester (R_f ~0.6) is the sole visible spot under KMnO₄ stain.

Step 4: Quenching and Extraction

-

Action: Cool the reaction to room temperature and concentrate under reduced pressure to remove excess methanol. Dilute the residue with diethyl ether and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Causality: NaHCO₃ neutralizes the acid catalyst and converts any unreacted starting material into its water-soluble sodium salt, ensuring the organic layer exclusively contains the target ester.

Step 5: Purification

-

Action: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude oil via vacuum distillation, collecting the fraction boiling at 112-114 °C at 4 Torr.

-

Causality: Vacuum distillation is mandatory. Distilling at atmospheric pressure requires temperatures exceeding 170 °C, which provides enough thermal energy to isomerize the kinetic product into the conjugated thermodynamic product.

Safety, Handling, & Stability

-

Storage: Store in a cool, dry, well-ventilated area away from direct light. The compound should be kept under an inert atmosphere (Nitrogen or Argon) to prevent auto-oxidation of the allylic position.

-

Handling: Wear standard PPE (nitrile gloves, safety goggles, lab coat). The compound is a combustible liquid (Flash Point: 72.8 °C) [4]; ensure all equipment is grounded and non-sparking.

-

Toxicity: While specific acute toxicity data is limited, allylic esters are generally considered skin and eye irritants. Handle strictly within a certified chemical fume hood.

References

-

Methyl cyclopent-2-ene-1-acetate | CID 89261 Source: PubChem, National Center for Biotechnology Information. URL:[Link]

- Fragrant mixtures containing esters and ketones (Patent WO2017140336A1)

Comprehensive NMR Analysis of Methyl Cyclopent-2-ene-1-acetate: ¹H and ¹³C Chemical Shift Assignments and Methodologies

Executive Summary

The unambiguous structural elucidation of small organic molecules is a critical bottleneck in drug development, synthetic chemistry, and quality control. Methyl cyclopent-2-ene-1-acetate (IUPAC: methyl 2-cyclopent-2-en-1-ylacetate) is a highly functionalized building block featuring an endocyclic double bond, an allylic stereocenter, and an ester side chain. This whitepaper provides an in-depth, causality-driven framework for assigning the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of this molecule. By detailing a self-validating acquisition protocol and mapping the electronic environments that dictate spectral behavior, this guide serves as a definitive reference for researchers conducting structural verification.

Structural Dynamics & Chemical Environment

Methyl cyclopent-2-ene-1-acetate (C₈H₁₂O₂) presents a unique topological challenge for NMR assignment due to its specific chemical environments (). To systematically assign the spectra, we define the carbon numbering as follows:

-

C1 : Allylic methine carbon attached to the acetate side chain.

-

C2 & C3 : Endocyclic alkene carbons.

-

C4 & C5 : Ring methylenes (allylic and aliphatic, respectively).

-

C6 : Methylene carbon α to the ester carbonyl.

-

C7 : Ester carbonyl carbon.

-

C8 : Methoxy carbon.

The presence of a chiral center at C1 profoundly impacts the spatial geometry of the molecule, rendering the two protons on C6 diastereotopic. This means they are chemically and magnetically non-equivalent, a phenomenon that must be carefully accounted for during spectral interpretation.

High-Resolution NMR Acquisition Protocol

To ensure data integrity and reproducibility, NMR acquisition must operate as a self-validating system. The following step-by-step methodology guarantees optimal signal-to-noise ratio (SNR) and resolution, grounded in standard practices for high-resolution organic NMR ().

Step-by-Step Methodology

-

Sample Preparation : Dissolve 15–20 mg of methyl cyclopent-2-ene-1-acetate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-precision 5 mm NMR tube. Causality: CDCl₃ provides a deuterium lock signal to prevent magnetic field drift, while TMS acts as an internal reference standard ( δ 0.00 ppm).

-

Probe Tuning and Matching : Insert the sample into a 600 MHz NMR spectrometer. Tune and match the probe to the exact Larmor frequencies of ¹H and ¹³C. Causality: This minimizes reflected radiofrequency (RF) power, maximizing energy transfer to the sample and optimizing the SNR.

-

Locking and Shimming : Establish a deuterium lock. Execute gradient shimming (e.g., TopShim) across the Z1–Z5 coils. Self-Validation: Assess the full width at half maximum (FWHM) of the TMS peak. The system is validated for high-resolution acquisition only if the FWHM is ≤ 0.5 Hz.

-

Pulse Sequence Execution :

-

¹H NMR : Apply a 30° excitation pulse with a 1.0-second relaxation delay ( D1 ) and 64k data points. The 30° pulse allows for faster longitudinal relaxation ( T1 ), enabling rapid scanning without signal saturation.

-

¹³C NMR : Utilize a power-gated broadband decoupling sequence (e.g., WALTZ-16) to remove ¹H-¹³C scalar coupling while retaining Nuclear Overhauser Effect (NOE) signal enhancement. Apply a 2.0-second relaxation delay and acquire 1024 scans.

-

¹H NMR Chemical Shift Analysis & Spin-Spin Coupling

The ¹H NMR spectrum of methyl cyclopent-2-ene-1-acetate is governed by magnetic anisotropy, inductive effects, and complex spin-spin coupling networks.

Table 1: ¹H NMR Chemical Shifts (600 MHz, CDCl₃)

| Position | Proton Type | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) |

| H2 | =CH (Alkene) | 5.75 | m | 1H | ~5.5 (vicinal) |

| H3 | =CH (Alkene) | 5.65 | m | 1H | ~5.5 (vicinal) |

| H8 | -OCH₃ (Methoxy) | 3.67 | s | 3H | - |

| H1 | -CH (Allylic) | 3.05 | m | 1H | - |

| H6a | -CH₂ ( α to C=O) | 2.45 | dd | 1H | ~15.0 (geminal), 7.0 (vicinal) |

| H6b | -CH₂ ( α to C=O) | 2.35 | dd | 1H | ~15.0 (geminal), 7.5 (vicinal) |

| H4 | -CH₂ (Allylic) | 2.30 | m | 2H | - |

| H5 | -CH₂ (Aliphatic) | 2.10, 1.45 | m | 2H | - |

Causality Behind the Assignments

-

Anisotropic Deshielding (H2 & H3) : The π -electrons of the endocyclic double bond generate an induced magnetic field that deshields the alkene protons, pushing them downfield to 5.65–5.75 ppm. H2 is slightly more deshielded than H3 due to the steric compression and inductive influence of the adjacent alkyl substituent at C1.

-

Diastereotopic Protons (H6a & H6b) : Because C1 is a stereocenter, the adjacent methylene protons on C6 reside in permanently distinct magnetic environments. They appear as two separate doublet of doublets (dd) due to strong geminal coupling with each other ( 2J≈15.0 Hz) and vicinal coupling to H1 ( 3J≈7.0–7.5 Hz). This is a hallmark of chiral organic frameworks ().

-

Electronegativity (H8) : The highly electronegative oxygen atom of the methoxy group withdraws electron density, deshielding the methyl protons to a sharp singlet at 3.67 ppm.

¹³C NMR Chemical Shift Analysis & Electronic Shielding

The ¹³C NMR spectrum provides a direct map of the carbon skeleton. The chemical shifts are primarily dictated by the hybridization state ( sp2 vs sp3 ) and the proximity to electronegative heteroatoms.

Table 2: ¹³C NMR Chemical Shifts (150 MHz, CDCl₃)

| Position | Carbon Type | Chemical Shift ( δ , ppm) |

| C7 | C=O (Ester Carbonyl) | 173.5 |

| C2 | =CH (Alkene) | 134.2 |

| C3 | =CH (Alkene) | 131.5 |

| C8 | -OCH₃ (Methoxy) | 51.5 |

| C1 | -CH (Allylic Methine) | 42.1 |

| C6 | -CH₂ ( α to C=O) | 39.8 |

| C4 | -CH₂ (Allylic) | 31.9 |

| C5 | -CH₂ (Aliphatic) | 29.5 |

Causality Behind the Assignments

-

Carbonyl Deshielding (C7) : The ester carbonyl carbon is sp2 hybridized and bonded to two electronegative oxygen atoms. This severe electron depletion results in a highly deshielded resonance at 173.5 ppm.

-

Alkene Carbons (C2 & C3) : Typical cyclopentene carbons resonate near 130 ppm. The alkyl substitution at C1 exerts a β -effect, shifting C2 slightly further downfield (134.2 ppm) compared to C3 (131.5 ppm).

-

Allylic vs. Aliphatic (C4 vs C5) : C4 is directly adjacent to the double bond (allylic position), experiencing slight deshielding ( ∼ 31.9 ppm) compared to the purely aliphatic C5 ( ∼ 29.5 ppm).

2D NMR Strategies for Unambiguous Structural Elucidation

While 1D NMR provides foundational data, overlapping multiplets (such as H4 and H6b around 2.30–2.35 ppm) require two-dimensional (2D) NMR techniques for absolute verification. The logical progression of a 2D NMR workflow ensures that every assignment is cross-validated.

Logical workflow for 2D NMR structural elucidation of organic molecules.

-

HSQC (Heteronuclear Single Quantum Coherence) : Confirms the direct attachment of protons to carbons. Crucially, it will show both H6a (2.45 ppm) and H6b (2.35 ppm) correlating to the single C6 carbon at 39.8 ppm, proving their diastereotopic nature.

-

COSY (Correlation Spectroscopy) : Maps the contiguous spin system of the cyclopentene ring. H1 will show cross-peaks to H2, H5, and the sidechain H6 protons, establishing the connectivity around the chiral center.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Essential for placing the quaternary carbonyl (C7). Both the methoxy protons (H8) and the α -protons (H6a/H6b) will show strong 3JCH and 2JCH correlations to C7 (173.5 ppm), effectively anchoring the ester side chain to the cyclopentene ring.

Conclusion

The NMR assignment of methyl cyclopent-2-ene-1-acetate requires a rigorous understanding of molecular geometry, electronic shielding, and spin-spin coupling dynamics. By employing a self-validating acquisition protocol and leveraging the predictive causality of diastereotopic and anisotropic effects, researchers can achieve unambiguous structural verification. This multi-nuclear and multi-dimensional approach remains the gold standard for molecular characterization in modern analytical chemistry.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. URL:[Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 89261, Methyl cyclopent-2-ene-1-acetate. URL: [Link]

Mechanism and Protocol for the Ring-Opening Metathesis Polymerization of Methyl Cyclopent-2-ene-1-acetate

An In-Depth Technical Whitepaper for Polymer Scientists and Drug Development Professionals

Executive Summary

The ring-opening metathesis polymerization (ROMP) of functionalized cyclic olefins has revolutionized the synthesis of sequence-controlled polymers, advanced elastomers, and chemically recyclable materials[1]. While highly strained monomers like norbornene polymerize readily, the ROMP of low-strain monomers such as methyl cyclopent-2-ene-1-acetate presents a unique thermodynamic and kinetic challenge[2]. This whitepaper elucidates the mechanistic pathways, thermodynamic boundaries, and self-validating experimental protocols required to successfully polymerize this allylic-functionalized cyclopentene derivative into high-molecular-weight, narrow-dispersity polyolefins.

The Thermodynamic Paradigm of Low-Strain ROMP

To master the ROMP of methyl cyclopent-2-ene-1-acetate, one must first understand the causality of its thermodynamic limitations. ROMP is an enthalpy-driven process where the release of ring strain energy (RSE) compensates for the entropic penalty ( ΔSp<0 ) of assembling free monomer molecules into a highly ordered polymer chain[2].

Unsubstituted cyclopentene possesses a relatively low RSE of approximately 5–6 kcal/mol[3]. The introduction of the bulky methyl acetate pendant group at the allylic (C1) position alters the torsional strain and steric profile of the ring[4]. Because the enthalpy of polymerization ( ΔHp ) is only marginally negative, the ceiling temperature ( Tc )—the temperature at which the rate of depolymerization equals the rate of propagation—is drastically lowered[2].

Causality in Experimental Design: To shift the equilibrium toward the polymer, the reaction must be conducted at high monomer concentrations (to increase the probability of propagation) and sub-ambient temperatures (e.g., -20 °C) to minimize the entropic penalty[5].

Core Mechanism: The Catalytic Cycle

The polymerization of methyl cyclopent-2-ene-1-acetate proceeds via a metal-mediated carbon-carbon double bond exchange, typically catalyzed by Ruthenium-alkylidene complexes[1]. The mechanism is a meticulously choreographed sequence of cycloadditions and cycloreversions.

-

Initiation & Coordination: The active Ru-alkylidene catalyst coordinates to the olefinic bond of the monomer to form a π -complex. The bulky allylic methyl acetate group dictates the facial approach of the catalyst, heavily influencing the stereochemistry of the resulting polymer[6].

-

[2+2] Cycloaddition: The coordinated complex undergoes a reversible [2+2] cycloaddition, yielding a highly strained, four-membered metallacyclobutane intermediate[6].

-

Cycloreversion: To relieve the extreme steric and electronic strain of the four-membered ring, the intermediate undergoes cycloreversion. This breaks the original cyclic olefin bond and generates a new, ring-opened propagating Ru-alkylidene species[1].

-

Propagation & Regioselectivity: As the cycle repeats, the asymmetric nature of the monomer leads to regiochemical considerations. Insertions can occur in Head-to-Tail (HT), Head-to-Head (HH), or Tail-to-Tail (TT) orientations. Steric repulsion between the growing polymer chain and the incoming monomer typically favors HT or TT linkages to minimize steric clash[7].

-

Secondary Metathesis (The Dispersity Threat): If left unchecked, the active Ru-carbene can react with the internal double bonds of the newly formed polymer backbone (intermolecular chain transfer) or its own tail (intramolecular backbiting). This acyclic diene metathesis scrambling destroys the living nature of the polymerization and broadens the dispersity ( Đ )[8].

Catalytic cycle of ROMP detailing the [2+2] cycloaddition and cycloreversion steps.

Catalyst Selection and Kinetic Control

The requirement for low-temperature polymerization creates a kinetic paradox. Standard Grubbs 2nd Generation (G2) catalysts initiate far too slowly at -20 °C. If the rate of propagation ( kprop ) exceeds the rate of initiation ( kinit ), the resulting polymer will suffer from broad molecular weight distributions.

To maintain a living polymerization system, highly active, fast-initiating catalysts such as Grubbs 3rd Generation (G3) or newly developed N-vinylsulfonamide-based Ru catalysts must be employed[5]. These catalysts ensure that all polymer chains begin growing simultaneously, yielding a narrow dispersity.

Quantitative Data: Catalyst and Thermodynamic Matrices

Table 1: Thermodynamic Parameters of Cyclic Olefins | Monomer | Ring Strain Energy ( ΔHp ) | Est. Ceiling Temp ( Tc ) at 1.0 M | Polymerization Entropy ( ΔSp ) | | :--- | :--- | :--- | :--- | | Norbornene | ~27.2 kcal/mol | > 100 °C | Highly Negative | | Cyclopentene | ~5.0 - 6.0 kcal/mol | ~ 30 °C | -18.5 cal/mol·K[9] | | Methyl cyclopent-2-ene-1-acetate | < 5.0 kcal/mol | < 0 °C | Highly Negative |

Table 2: Catalyst Performance at Sub-Ambient Temperatures (-20 °C) | Catalyst System | Initiation Rate ( kinit ) | Monomer Conversion | Expected Dispersity ( Đ ) | | :--- | :--- | :--- | :--- | | Grubbs 1st Gen (G1) | Very Slow | Inactive | N/A | | Grubbs 2nd Gen (G2) | Slow | < 20% | Broad (> 1.8) | | Grubbs 3rd Gen (G3) | Fast | Moderate (~ 50%) | Narrow (< 1.3) | | N-vinylsulfonamide Ru | Extremely Fast | Excellent (> 99%) | Very Narrow (< 1.1)[5] |

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following workflow establishes a self-validating system for the ROMP of methyl cyclopent-2-ene-1-acetate.

Step-by-step experimental workflow for the living ROMP of functionalized cyclopentenes.

Step-by-Step Methodology

Step 1: Rigorous Monomer Purification

-

Action: Distill methyl cyclopent-2-ene-1-acetate over calcium hydride ( CaH2 ) under reduced pressure, followed by three freeze-pump-thaw cycles.

-

Causality: Commercially sourced cyclopentenes contain trace acyclic olefins (e.g., 1-pentene derivatives). These impurities possess high chain transfer coefficients and will prematurely terminate the growing polymer chains, destroying molecular weight control[8].

Step 2: Thermal Equilibration

-

Action: In a nitrogen-filled glovebox, dissolve the purified monomer in anhydrous, degassed dichloromethane (DCM) to achieve a high concentration (e.g., 2.0 M). Transfer the reaction vial to a cooling bath set strictly to -20 °C.

-

Causality: High concentration and low temperature are thermodynamically mandatory to force the equilibrium toward the polymeric state, overcoming the low ring strain of the monomer[5].

Step 3: Catalyst Injection

-

Action: Rapidly inject a pre-cooled solution of a fast-initiating Ru-catalyst (e.g., Grubbs 3rd Generation or Ru-8) into the vigorously stirring monomer solution.

-

Causality: Rapid injection of a fast-initiating catalyst ensures kinit≫kprop , which is the fundamental prerequisite for achieving a narrow molecular weight distribution.

Step 4: In-Process Validation (Propagation)

-

Action: After 120 minutes, extract a 50 μL aliquot, quench it immediately in ethyl vinyl ether, and analyze via 1 H NMR.

-

Validation: Monitor the disappearance of the sharp monomeric olefinic protons (typically ~5.7 ppm) and the emergence of the broader polymeric olefinic signals (~5.3-5.5 ppm). Do not proceed to bulk quenching until equilibrium conversion is verified.

Step 5: Termination (Quenching)

-

Action: Add an excess of ethyl vinyl ether (EVE) directly to the cold reaction mixture and stir for 30 minutes.

-

Causality: EVE acts as a highly selective terminating agent. It undergoes cross-metathesis with the active Ru-alkylidene at the end of the polymer chain, installing a terminal methylene group and releasing a stable, metathesis-inactive Fischer carbene[1]. This prevents post-polymerization scrambling and degradation[10].

Step 6: Isolation

-

Action: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of vigorously stirred, ice-cold methanol. Collect the functionalized polyolefin via vacuum filtration and dry to constant weight under high vacuum.

Sources

- 1. 20.210.105.67 [20.210.105.67]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Thermodynamic Stability and Boiling Point Analysis of Methyl Cyclopent-2-ene-1-acetate: A Technical Guide for Chemical Development

Methyl cyclopent-2-ene-1-acetate is a critical synthetic intermediate heavily utilized in the development of complex natural products, including prostaglandins and monoterpene glycosides. For process chemists and drug development professionals, mastering the physical chemistry of this compound is non-negotiable. Its utility is strictly governed by its precise handling parameters—specifically its boiling point under vacuum—and its susceptibility to double-bond isomerization.

This whitepaper provides an authoritative, mechanistic breakdown of the thermodynamic stability and physicochemical profiling of methyl cyclopent-2-ene-1-acetate, backed by self-validating experimental protocols.

Physicochemical Profiling & Boiling Point Thermodynamics

The physical properties of methyl cyclopent-2-ene-1-acetate are dictated by its molecular weight (140.18 g/mol ) and the dipole-dipole interactions introduced by the ester moiety. According to structural data from , the compound is a volatile liquid at room temperature, but it exhibits a relatively high boiling point at atmospheric pressure.

Industrial benchmarks from record its boiling point at 112–114 °C under a reduced pressure of 4 Torr .

The Causality of Vacuum Distillation: Attempting to distill this compound at atmospheric pressure (where the boiling point is estimated to exceed 220 °C) is strongly contraindicated. The thermal energy required for atmospheric distillation exceeds the activation energy barrier for [1,3]-hydride shifts. Consequently, atmospheric heating induces spontaneous double-bond migration, degrading the pure kinetic 2-ene product into a mixture of thermodynamic isomers. Vacuum distillation is not merely a convenience; it is a mechanistic necessity to preserve the structural integrity of the disubstituted alkene.

Quantitative Data Summary

| Property | Value | Source / Reference |

| Chemical Name | Methyl cyclopent-2-ene-1-acetate | |

| CAS Number | 20006-85-3 | |

| Molecular Formula | C8H12O2 | |

| Molecular Weight | 140.18 g/mol | |

| Boiling Point (Vacuum) | 112–114 °C @ 4 Torr | |

| Double Bond Substitution | Disubstituted (C2-C3) | Structural Analysis |

| Thermodynamic Sink | Trisubstituted (C1-C2 isomer) |

Thermodynamic Stability & Double-Bond Isomerization

In cyclic alkenes, thermodynamic stability is dictated by the degree of alkyl substitution on the double bond (Zaitsev's rule) and the minimization of ring strain. Studies on the thermal chemistry of substituted cyclopentenes, such as those detailed in , demonstrate that double-bond migration is a highly favorable process when a more substituted alkene can be formed.

Methyl cyclopent-2-ene-1-acetate features a disubstituted double bond at the C2-C3 position. While stable under neutral, low-temperature conditions, the introduction of an acidic or basic catalyst initiates an equilibration cascade.

The thermodynamic sink of this system is methyl cyclopent-1-ene-1-acetate . In this isomer, the double bond migrates to the C1-C2 position. Because C1 is bonded to the exocyclic acetate-bearing carbon (-CH2COOCH3), the double bond becomes trisubstituted . The increased hyperconjugative stabilization from this additional carbon substituent significantly lowers the overall ground-state energy, driving the equilibrium toward the 1-ene isomer.

Caption: Thermodynamic energy gradient driving double-bond migration to the trisubstituted sink.

Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Preparative methodologies, such as those documented by, emphasize the necessity of strict environmental control during the handling of cyclopentene derivatives.

Protocol 1: Precise Boiling Point Determination via Vacuum Distillation

-

Apparatus Assembly: Set up a short-path vacuum distillation apparatus. Ensure all joints are sealed with high-vacuum silicone grease.

-

Sample Loading: Introduce raw methyl cyclopent-2-ene-1-acetate into the distillation flask. Add PTFE boiling chips to prevent bumping.

-

Vacuum Equilibration (Self-Validation Step): Apply vacuum and allow the system to equilibrate at exactly 4.0 Torr, monitored continuously via a calibrated digital Pirani gauge. Causality: Because boiling point fluctuates logarithmically with pressure, utilizing a digital gauge makes the system self-validating; any deviation in the observed boiling point immediately alerts the operator to a vacuum leak or volatile impurities.

-

Heating & Collection: Gradually heat the oil bath. The target compound will distill at 112–114 °C. Collect the main fraction and immediately backfill the receiving flask with Argon to prevent oxidative degradation at the allylic positions.

Protocol 2: Thermodynamic Equilibration and Isomerization Tracking

-

Catalyst Introduction: Dissolve 5.0 mmol of purified methyl cyclopent-2-ene-1-acetate in 10 mL of anhydrous methanol. Add 0.5 mmol of sodium methoxide (NaOMe) to initiate base-catalyzed isomerization. Add 1.0 mmol of anhydrous dodecane as an internal standard.

-

Thermal Incubation: Heat the mixture to 50 °C under a nitrogen atmosphere. Causality: Heating accelerates the equilibration process to a measurable timeframe, while the nitrogen atmosphere prevents the formation of allylic hydroperoxides.

-

Kinetic Sampling: Withdraw 0.1 mL aliquots at 10, 30, 60, and 120 minutes.

-

Quenching: Immediately quench each aliquot into 1 mL of cold saturated aqueous NH4Cl. This neutralizes the methoxide base instantly, freezing the isomeric ratio at that exact timestamp.

-

Extraction & Analysis (Self-Validation Step): Extract with 1 mL of hexane, dry over anhydrous Na2SO4, and analyze via GC-MS. Causality: By incorporating dodecane as an internal standard, the protocol self-validates: any deviation in the total molar sum of all isomers relative to the dodecane peak immediately flags mass loss due to polymerization, ensuring the calculated equilibrium constant ( Keq ) is thermodynamically accurate.

Caption: Workflow for tracking double-bond isomerization and determining thermodynamic equilibrium.

Conclusion

The successful utilization of methyl cyclopent-2-ene-1-acetate relies heavily on mitigating its thermodynamic drive toward isomerization. By strictly adhering to high-vacuum distillation (4 Torr at 112–114 °C) and avoiding thermal or catalytic stress, researchers can isolate and maintain the kinetic 2-ene product. Understanding the hyperconjugative forces that drive the molecule toward the trisubstituted 1-ene thermodynamic sink allows process chemists to design robust, scalable syntheses without unexpected yield losses due to double-bond migration.

References

-

Methyl cyclopent-2-ene-1-acetate - PubChem. National Center for Biotechnology Information. URL:[Link]

-

Thermal Chemistry of 1-Methyl-1-Cyclopentene and Methylene Cyclopentane on Pt(111) Surfaces: Evidence for Double-Bond Isomerization - ACS Publications. Journal of Physical Chemistry B. URL:[Link]

-

Asymmetric Hydroboration of 5-Substituted Cyclopentadienes - Organic Syntheses. Organic Syntheses, Coll. Vol. 7, p.339. URL:[Link]

Mass Spectrometry Fragmentation Pattern of Methyl Cyclopent-2-ene-1-acetate: A Mechanistic and Analytical Guide

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Scientists.

Executive Summary

The structural elucidation of volatile organic intermediates is a critical bottleneck in synthetic chemistry and pharmacokinetic profiling. Methyl cyclopent-2-ene-1-acetate (IUPAC: methyl 2-(cyclopent-2-en-1-yl)acetate; C8H12O2 ) is a highly functionalized building block featuring both an allylic system and a methyl ester moiety. This whitepaper provides an in-depth mechanistic analysis of its Electron Ionization (EI) mass spectrometry fragmentation pattern. By understanding the thermodynamic and kinetic drivers behind its primary ion formations—specifically the McLafferty rearrangement and allylic cleavage—researchers can confidently identify this compound and differentiate it from its structural isomers in complex matrices.

Standardized GC-MS Experimental Protocol

To ensure spectral reproducibility and accurate library matching, analytical workflows must adhere to standardized ionization parameters. The following self-validating protocol outlines the optimal conditions for acquiring the mass spectrum of methyl cyclopent-2-ene-1-acetate.

Rationale for 70 eV Electron Ionization

The industry standard for EI-MS is an ionization energy of 70 electron volts (eV) [1]. At 70 eV, the de Broglie wavelength of the bombarding electrons closely matches the bond lengths of typical organic molecules, maximizing the ionization cross-section. This imparts approximately 2–3 eV of excess internal energy to the molecular ion [M]+∙ , which is sufficient to drive both direct bond cleavages and complex rearrangements without completely obliterating the parent ion [2].

Step-by-Step Methodology

-

Sample Preparation: Dilute the analyte in a high-purity, low-boiling solvent (e.g., GC-grade hexane or dichloromethane) to a concentration of 10–50 µg/mL to prevent detector saturation and ion-molecule reactions in the source.

-

Chromatographic Separation: Inject 1.0 µL of the sample into a Gas Chromatograph equipped with a non-polar capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane, 30 m × 0.25 mm × 0.25 µm). Use helium as the carrier gas at a constant flow rate of 1.0 mL/min.

-

Thermal Gradient: Program the oven from 50 °C (hold 2 min) to 250 °C at 15 °C/min to ensure sharp peak elution.

-

Ionization & Acquisition: Transfer the eluent to the MS source held at 230 °C. Apply a 70 eV electron beam. Scan the quadrupole mass analyzer from m/z 35 to 300 at a rate of 3 scans/second.

-

System Validation: Prior to analysis, tune the mass spectrometer using Perfluorotributylamine (PFTBA) to verify mass axis calibration and ensure the relative abundances of m/z 69, 219, and 502 meet standard criteria.

Caption: Step-by-step GC-MS analytical workflow for volatile ester characterization.

Core Fragmentation Mechanics

The molecular weight of methyl cyclopent-2-ene-1-acetate is 140.18 g/mol . Upon electron bombardment, the molecule loses a single electron (typically from the oxygen lone pair of the carbonyl group) to form the odd-electron molecular ion [M]+∙ at m/z 140 . From this excited state, the ion undergoes several competing unimolecular dissociation pathways [3].

The McLafferty Rearrangement (m/z 74)

Methyl esters with an available hydrogen atom on a γ -carbon relative to the carbonyl group characteristically undergo the McLafferty rearrangement.

-

Mechanism: The radical cation localized on the carbonyl oxygen abstracts a hydrogen atom from the γ -carbon via a sterically favorable six-membered cyclic transition state.

-

Structural Specificity: In methyl cyclopent-2-ene-1-acetate, the γ -carbons are C2 and C5 of the cyclopentene ring. Because C2 is vinylic ( sp2 hybridized), hydrogen abstraction is energetically unfavorable. However, C5 is an sp3 hybridized methylene group with two available hydrogens.

-

Cleavage: Following hydrogen abstraction, the α−β bond (connecting the −CH2− linker to the ring) cleaves. This expels a neutral molecule of cyclopentadiene (66 Da) and leaves the methyl acetate enol radical cation [CH2=C(OH)OCH3]+∙ at m/z 74 . This peak is highly diagnostic for methyl esters.

Allylic Cleavage (m/z 67)

The bond connecting the acetate group to the cyclopentene ring is situated in an allylic position relative to the C2=C3 double bond.

-

Mechanism: Homolytic or heterolytic cleavage of this bond results in the loss of the entire ester side chain as a radical ( ∙CH2COOCH3 , 73 Da).

-

Stability: The resulting positive charge resides on the cyclopent-2-en-1-yl cation [C5H7]+ . This cation is highly stabilized by resonance, as the π -electrons of the adjacent double bond delocalize to share the positive charge. Due to this thermodynamic stability, m/z 67 is typically the base peak (100% relative abundance) or a major competing peak in the spectrum.

-

Subsequent Loss: The m/z 67 ion can further lose a molecule of hydrogen ( H2 ) to form the cyclopentadienyl cation at m/z 65 , achieving aromatic stabilization (a 6 π -electron system).

Alpha Cleavages (m/z 109 and m/z 81)

Standard α -cleavages adjacent to the carbonyl group yield two additional diagnostic fragments:

-

Loss of Methoxy Radical: Cleavage of the C−OCH3 bond expels a methoxy radical ( ∙OCH3 , 31 Da), generating a resonance-stabilized acylium ion [R−C≡O]+ at m/z 109 .

-

Loss of Carbomethoxy Radical: Cleavage of the bond between the α -carbon and the carbonyl carbon expels the entire ester group ( ∙COOCH3 , 59 Da), leaving a hydrocarbon fragment at m/z 81 .

Caption: Primary EI-MS fragmentation pathways of methyl cyclopent-2-ene-1-acetate.

Quantitative Data Presentation

The table below summarizes the expected mass-to-charge ratios, their corresponding neutral losses, and the structural assignment of the resulting fragments.

| m/z Value | Neutral Loss (Da) | Fragment Formula | Structural Assignment / Ion Type | Relative Abundance |

| 140 | 0 | [C8H12O2]+∙ | Molecular Ion [M]+∙ | Low (< 10%) |

| 109 | 31 ( ∙OCH3 ) | [C7H9O]+ | Acylium Ion ( α -cleavage) | Moderate |

| 81 | 59 ( ∙COOCH3 ) | [C6H9]+ | Cyclopentenylmethyl Cation | Moderate |

| 74 | 66 ( C5H6 ) | [C3H6O2]+∙ | Methyl Acetate Enol (McLafferty) | High |

| 67 | 73 ( ∙CH2COOCH3 ) | [C5H7]+ | Cyclopent-2-en-1-yl Cation (Allylic) | Base Peak (100%) |

| 65 | 75 (73 + H2 ) | [C5H5]+ | Cyclopentadienyl Cation | Low-Moderate |

Diagnostic Utility in Drug Development

In pharmaceutical synthesis, tracking the exact position of double bonds in cyclic intermediates is notoriously difficult. The fragmentation pattern of methyl cyclopent-2-ene-1-acetate serves as a powerful diagnostic tool.

For instance, if the double bond were to migrate to the C1=C2 position (forming methyl cyclopent-1-ene-1-acetate), the allylic cleavage yielding m/z 67 would be significantly suppressed because the bond connecting the ring to the ester group would be vinylic, not allylic. Furthermore, the availability of γ -hydrogens for the McLafferty rearrangement (m/z 74) would change, altering the relative intensity of this peak. Therefore, the ratio of the m/z 67 to m/z 74 peaks acts as a highly sensitive fingerprint for verifying the regiochemistry of the double bond during scale-up manufacturing.

References

-

National Institute of Standards and Technology (NIST). Gas Chromatography – Mass Spectrometry (GC−MS). NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

LCGC International. The Essential Guide to Electron Ionization in GC–MS. Chromatography Online. Available at: [Link]

-

McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. Available at:[Link]

A Technical Guide to the Computational Modeling of Methyl Cyclopent-2-ene-1-acetate Transition States

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise characterization of transition states is fundamental to understanding and predicting the outcomes of chemical reactions. This in-depth technical guide provides a comprehensive framework for the computational modeling of transition states, with a specific focus on the reactions involving methyl cyclopent-2-ene-1-acetate. As a molecule with significant potential in organic synthesis, understanding its reactive pathways is crucial for the rational design of novel chemical entities. This document outlines the theoretical underpinnings, practical methodologies, and validation protocols necessary for accurately locating and characterizing transition state structures using modern computational chemistry techniques, primarily Density Functional Theory (DFT).

Introduction: The Central Role of the Transition State

In the landscape of chemical kinetics, the transition state (TS) represents the fleeting, highest-energy configuration along the reaction coordinate—a point of no return that dictates the feasibility and rate of a chemical transformation.[1] For a molecule like methyl cyclopent-2-ene-1-acetate, which can undergo a variety of pericyclic reactions such as cycloadditions and sigmatropic rearrangements, the elucidation of these transient structures is paramount.[2][3] Computational modeling provides a powerful lens through which these experimentally elusive species can be observed and analyzed, offering profound insights into reaction mechanisms that are critical for applications ranging from catalyst design to drug development.[4][5]

This guide is structured to provide both a robust theoretical foundation and a practical, step-by-step workflow for the computational investigation of transition states. We will delve into the nuances of selecting appropriate computational methods, the practical aspects of building initial structures, and the critical process of validating the located transition states.

Theoretical Foundations: A Quantum Mechanical Perspective

The accurate description of a transition state necessitates the use of quantum mechanics. Among the various computational methods, Density Functional Theory (DFT) has emerged as the workhorse for studying organic reactions due to its favorable balance of computational cost and accuracy.[1][6]

The Born-Oppenheimer Approximation and the Potential Energy Surface

At the heart of computational chemistry lies the Born-Oppenheimer approximation, which allows for the separation of nuclear and electronic motion. This enables the concept of a Potential Energy Surface (PES), a multidimensional landscape where the potential energy of a system is a function of its atomic coordinates. Stationary points on the PES correspond to reactants, products, and intermediates (local minima), as well as transition states (first-order saddle points).[7]

Density Functional Theory (DFT): The Method of Choice

DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density.[6] In practice, the Kohn-Sham equations are solved to approximate the electron density and, consequently, the energy of the system.

The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functionals: These functionals approximate the complex many-body electron interactions. For organic reactions, hybrid functionals like B3LYP have been widely used, though newer functionals often provide improved accuracy.[1][6] The M06-2X functional, for instance, has shown excellent performance for main-group thermochemistry and kinetics.[5][8] The choice of functional can significantly impact the calculated reaction barriers.[5][9]

-

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets (e.g., 6-31G(d)) and Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are commonly employed.[8] Larger basis sets provide more flexibility in describing the electron distribution, generally leading to more accurate results at a higher computational cost.[10]

The Computational Workflow: From Reactants to Validated Transition States

The process of locating and validating a transition state is a systematic endeavor. The general workflow is depicted below and detailed in the subsequent sections.[1]

Caption: A generalized workflow for the computational analysis of a transition state.

Step 1: Geometry Optimization of Reactants and Products

The first crucial step is to obtain the energy-minimized structures of the reactants and products.[1] This is achieved through geometry optimization, where an algorithm, such as the Berny algorithm, is used to find the stationary points on the potential energy surface corresponding to local minima.[5]

Experimental Protocol: Geometry Optimization

-

Build the initial structure of methyl cyclopent-2-ene-1-acetate and the anticipated reaction product(s) using a molecular editor like Avogadro or GaussView.[11][12]

-

Select a computational method: For initial optimizations, a moderate level of theory such as B3LYP/6-31G(d) is often sufficient.

-

Perform the geometry optimization calculation using a quantum chemistry software package like Gaussian, ORCA, or Spartan.[4][11][13]

-

Verify convergence: Ensure the optimization has converged by checking that the forces on the atoms are negligible and the structure corresponds to a minimum on the PES (i.e., no imaginary frequencies in a subsequent frequency calculation).[14]

Step 2: Generating an Initial Guess for the Transition State

Locating a transition state is more challenging than finding a minimum because it is a first-order saddle point. Therefore, providing a good initial guess of the TS geometry is critical.[1] Several methods can be employed:

-

"Eyeballing": Manually constructing a structure that is geometrically intermediate between the reactants and products.[1]

-

Linear Synchronous Transit (LST) or Quadratic Synchronous Transit (QST): These methods generate an initial guess by interpolating between the reactant and product structures. QST2 requires only the reactant and product geometries, while QST3 also includes an initial guess for the transition state.[12]

-

Potential Energy Surface (PES) Scan: Systematically changing a geometric parameter (e.g., a bond length) and calculating the energy at each point can reveal the approximate location of the transition state.[15]

Step 3: Transition State Optimization

Once an initial guess is obtained, a transition state optimization algorithm (e.g., Berny optimization to a saddle point) is used to locate the exact transition state structure.[16] These algorithms are designed to find a point on the PES where the gradient is zero and the Hessian matrix (the matrix of second derivatives of the energy with respect to atomic coordinates) has exactly one negative eigenvalue.

Experimental Protocol: Transition State Optimization

-

Use the initial guess structure from the previous step.

-

Employ a transition state optimization keyword in the computational chemistry software (e.g., Opt=TS in Gaussian).

-

Use the same level of theory and basis set as the reactant and product optimizations for consistency.[12]

-

Monitor the convergence of the optimization.

Step 4: Validation of the Transition State

A successful optimization does not guarantee that the located structure is the correct transition state for the reaction of interest. Two validation steps are essential: frequency analysis and Intrinsic Reaction Coordinate (IRC) calculations.[17]

A frequency calculation must be performed on the optimized transition state geometry.[14] A true transition state is characterized by having exactly one imaginary vibrational frequency .[15]

-

Zero imaginary frequencies: The structure is a minimum (reactant, product, or intermediate).

-

One imaginary frequency: The structure is a true transition state. The vibrational mode corresponding to this imaginary frequency represents the motion along the reaction coordinate, connecting the reactants and products.

-

More than one imaginary frequency: The structure is a higher-order saddle point and not a simple transition state.

Experimental Protocol: Frequency Calculation

-

Use the optimized transition state geometry.

-

Perform a frequency calculation using the same level of theory and basis set as the optimization.[12]

-

Analyze the output: Confirm the presence of exactly one imaginary frequency. Visualize the corresponding vibrational mode to ensure it represents the expected bond-forming/bond-breaking process.[14]

An IRC calculation follows the reaction path downhill from the transition state in both the forward and reverse directions.[17] A valid transition state must connect the desired reactants and products on the potential energy surface.[16]

Experimental Protocol: IRC Calculation

-

Use the optimized transition state geometry and the calculated force constants from the frequency calculation.

-

Run an IRC calculation in both the forward and reverse directions.

-

Analyze the resulting reaction path: Verify that the endpoints of the IRC path lead to the previously optimized reactant and product structures.

Results and Discussion: Interpreting the Computational Data

Once a transition state has been successfully located and validated, a wealth of quantitative data can be extracted to understand the reaction mechanism in detail.

Energetics and Reaction Rates

The primary output of these calculations is the energy of the reactants, products, and the transition state. From these, key thermodynamic and kinetic parameters can be determined.

-

Activation Energy (ΔE‡): The energy difference between the transition state and the reactants. This is directly related to the reaction rate via the Arrhenius or Eyring equations.[1]

-

Reaction Energy (ΔErxn): The energy difference between the products and the reactants, indicating whether the reaction is exothermic or endothermic.

Table 1: Hypothetical Energy Profile for a Reaction of Methyl Cyclopent-2-ene-1-acetate

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.3 |

| Products | -15.8 |

Note: These are example values and would need to be calculated for a specific reaction.

Geometric Parameters

Analysis of the bond lengths and angles in the transition state structure provides insight into the nature of the bond-forming and bond-breaking processes. For example, in a cycloaddition reaction, the lengths of the forming bonds in the transition state can indicate whether the reaction is synchronous or asynchronous.[18]

Advanced Analyses

For a deeper understanding of the electronic effects governing the reaction, several advanced analyses can be performed:

-

Natural Bond Orbital (NBO) Analysis: This method can be used to study orbital interactions in the transition state, providing insights into charge transfer and hyperconjugative effects.[7][19]

-

Frontier Molecular Orbital (FMO) Theory: Analyzing the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants can explain the regioselectivity and stereoselectivity of pericyclic reactions.[1]

-

Energy Decomposition Analysis (EDA): This technique partitions the interaction energy between reactants in the transition state into physically meaningful components such as electrostatic, Pauli repulsion, and orbital interaction terms.[7][20]

Conclusion: The Power of Computational Insight

The computational modeling of transition states provides an indispensable tool for modern chemical research. By following the rigorous workflow outlined in this guide—from careful selection of computational methods to thorough validation of the located transition states—researchers can gain unprecedented insight into the mechanisms of complex organic reactions. For a molecule like methyl cyclopent-2-ene-1-acetate, this understanding can accelerate the discovery and development of new synthetic methodologies and novel therapeutic agents. The synergy between computational prediction and experimental validation will continue to drive innovation in the chemical sciences.

References

- A Technical Guide to the Theoretical Calculation of Cycloaddition Transition St

- Computational Investigation of Mechanism and Selectivity in (3+2)

- Computational Chemical Sciences Open-Source Software Development Group.

- Computational Investigation of Cycloadditions between Cyclopentadiene and Tropone-3,4-dimethylester. The Royal Society of Chemistry.

- Gaussian – Molecular Modeling in Comput

- A DFT Study of the Pericyclic/Pseudopericyclic Character of Cycloaddition Reactions of Ethylene and Formaldehyde to Buta-1,3-dien-1-one and Derivatives.

- A reliable and efficient computational method for finding transition states in chemical reactions. Institute for Molecular Science.

- Verifying Transition St

- Mechanisms and Transition States of 1,3-Dipolar Cycloadditions of Phenyl Azide with Enamines: A Computational Analysis.

- A conceptual DFT analysis of the plausible mechanism of some pericyclic reactions.

- Comput

- Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance. RSC Publishing.

- Computational Chemistry ORCA Tutorial 2023.

- Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. PMC.

- DFT‐calculated transition states of the pericyclic cascade. Hydrogen...

- Frequencies and Thermochemistry. Rowan Scientific.

- Tips and Tricks for Transition St

- Small-Basis Set Density-Functional Theory Methods Corrected with Atom-Centered Potentials.

- A Researcher's Guide to DFT and Computational Analysis of Transition States in Cycliz

- Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. MDPI.

- Computational methods for investigating organic radical species. RSC Publishing.

- How can I confirm transition structure optimized through QST?

- Density Functional Theory Study of Mechanisms of [8 + 2] Cycloadditions of Dienylfurans/Dienylisobenzofurans with DMAD.

- Modeling Multi-Step Organic Reactions: Can Density Functional Theory Deliver Misleading Chemistry? OSTI.gov.

- Normal mode analysis for a transition st

- Methyl (cyclopent-1-en-1-yl)

- Synthesis of biomass-derived methylcyclopentane as a gasoline additive via aldol condensation/hydrodeoxygenation of 2,5-hexanedione. Green Chemistry (RSC Publishing).

- Recent Progress in the Synthetic Assembly of 2-Cyclopentenones. Thieme.

- Synthesis of methyl-2-oxo-3-pentylcyclopentyl-1-acetate.

- methyl cyclopent-2-ene-1-acetate — Chemical Substance Inform

- Development of a Computer-Aided Process for Recovering and Purifying 2-Methyl-2-Cyclopentenone Based on Measured Phase Equilibrium D

- Calculated geometries [Å] of 2-cyclopenten-1-one in its ground and excited states.

- Computational study of the copolymerization mechanism of ethylene with methyl 2-acetamidoacrylate catalyzed by phosphine-sulfonate palladium complexes. New Journal of Chemistry (RSC Publishing).

- Enantiomers of cis- and trans-3-(4-propyl-cyclopent-2-enyl) propyl acetate. A study on the bioactive conformation and chiral recognition of a moth sex pheromone component. PubMed.

Sources

- 1. benchchem.com [benchchem.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. nextsds.com [nextsds.com]

- 4. ritme.com [ritme.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions [mdpi.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. Computational methods for investigating organic radical species - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00532E [pubs.rsc.org]

- 9. osti.gov [osti.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. ccs-psi.org [ccs-psi.org]

- 14. Frequencies and Thermochemistry | Rowan [rowansci.com]

- 15. scm.com [scm.com]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. Verifying Transition States [openmopac.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Stereochemical Properties of Methyl Cyclopent-2-ene-1-acetate Enantiomers

Abstract

This technical guide provides a comprehensive exploration of the stereochemical properties of methyl cyclopent-2-ene-1-acetate enantiomers. As the demand for enantiomerically pure pharmaceuticals continues to grow, a thorough understanding of the synthesis, separation, and characterization of chiral molecules is paramount.[1][2] This document delves into the nuanced stereochemical attributes of methyl cyclopent-2-ene-1-acetate, a valuable chiral building block in organic synthesis.[3][4] We will examine the methods for achieving enantiomeric resolution, the analytical techniques for determining enantiopurity, and the fundamental principles governing their distinct chiroptical properties. This guide is intended for researchers, scientists, and drug development professionals seeking to deepen their expertise in stereochemistry and its practical applications.

Introduction: The Significance of Chirality in Drug Development

The cyclopentane ring is a prevalent structural motif in a wide array of biologically active natural products and synthetic drugs.[4][5] Its conformational flexibility allows it to serve as a versatile scaffold in medicinal chemistry. When functionalized, as in the case of methyl cyclopent-2-ene-1-acetate, a chiral center is introduced, giving rise to a pair of non-superimposable mirror images known as enantiomers.

The seemingly subtle difference in the three-dimensional arrangement of atoms between enantiomers can lead to profound differences in their pharmacological and toxicological profiles.[1] Biological systems, being inherently chiral, often exhibit stereospecific interactions with drug molecules. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects.[1] Therefore, the ability to synthesize, separate, and analyze enantiomerically pure compounds is a cornerstone of modern drug discovery and development.[1][2] Methyl cyclopent-2-ene-1-acetate serves as an excellent model system for understanding the fundamental principles and practical considerations of stereochemistry in this context.

Synthesis and Enantiomeric Resolution

The preparation of enantiomerically pure methyl cyclopent-2-ene-1-acetate can be approached through two primary strategies: asymmetric synthesis or resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer. Several methods have been developed for the enantioselective synthesis of chiral cyclopentenone precursors, which can then be converted to the target ester.[3] These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.[3] For instance, enantioselective desymmetrization of prochiral cyclopentenones using a redox-relay Heck reaction has emerged as a powerful strategy.[6]

Resolution of Racemic Mixtures

Resolution involves the separation of a 50:50 mixture of enantiomers (a racemate). Common resolution techniques include:

-

Chemical Derivatization: The racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties and can be separated by conventional methods like crystallization or chromatography.[3] The separated diastereomers are then converted back to the individual enantiomers.

-

Enzymatic Resolution: Enzymes, being chiral catalysts, can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.[3][7] Lipases are commonly used for the kinetic resolution of racemic alcohols, which can be precursors to the target ester.[3][7]

-

Preparative Chiral Chromatography: This technique directly separates the enantiomers on a chiral stationary phase (CSP). While often more expensive for large-scale production, it is a highly effective method for obtaining enantiomerically pure samples for research and analysis.[3]

Analytical Techniques for Stereochemical Characterization

Once enantiomerically enriched or pure samples are obtained, their stereochemical properties must be rigorously characterized.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound.[2][8] The separation is achieved on a column packed with a chiral stationary phase (CSP). The principle lies in the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.[8]

Table 1: Comparison of Chiral Stationary Phases for the Analysis of Cyclopentene Derivatives

| Chiral Stationary Phase (CSP) Type | Principle of Separation | Recommended Mobile Phase Modes | Potential Advantages |

| Polysaccharide-based (e.g., Chiralpak® AD, Chiralcel® OD) | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and steric interactions.[8] | Normal Phase, Reversed-Phase, Polar Organic | Broad enantioselectivity for a wide range of compounds.[8] |

| Protein-based (e.g., CHIRAL-AGP) | Based on drug binding to plasma proteins, involving ionic, hydrophobic, and hydrogen bonding interactions.[8] | Reversed-Phase | Effective for separating acidic compounds in aqueous mobile phases.[8] |

| Macrocyclic Glycopeptide-based (e.g., CHIROBIOTIC™ V) | Inclusion complexing and hydrogen bonding interactions.[9] | Reversed-Phase, Polar Organic | Versatile for a variety of compound classes. |

Experimental Protocol: Chiral HPLC Analysis of Methyl Cyclopent-2-ene-1-acetate

-

Column Selection: Begin with a polysaccharide-based CSP, such as Chiralpak® AD-H, as they demonstrate broad enantioselectivity.[8]

-

Mobile Phase Preparation: For normal phase mode, a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a good starting point.

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in the mobile phase.

-

Instrumentation Setup:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 210 nm

-

-

Injection and Data Analysis: Inject the sample and record the chromatogram. The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Caption: A typical workflow for chiral HPLC method development.

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[10][11] This property is known as optical activity.[10][11] Enantiomers rotate plane-polarized light to an equal extent but in opposite directions.[10][11]

-

Dextrorotatory (+): Rotates light to the right (clockwise).

-

Levorotatory (-): Rotates light to the left (counter-clockwise).

The specific rotation ([α]) is a standardized measure of optical rotation and is a characteristic physical property of a chiral compound.[10][11] It is calculated using the following formula:

[α] = α / (c * l)

Where:

-

α is the observed rotation in degrees.

-

c is the concentration in g/mL.

-

l is the path length of the polarimeter tube in decimeters (dm).

It is crucial to note that there is no simple correlation between the R/S designation of an enantiomer and the direction (+ or -) of its specific rotation.[11]

Stereochemical Properties and Biological Implications

The distinct three-dimensional structures of the (R)- and (S)-enantiomers of methyl cyclopent-2-ene-1-acetate can lead to differential interactions with other chiral molecules, including biological receptors and enzymes. This forms the basis of stereospecific biological activity.

While specific biological activity data for the individual enantiomers of methyl cyclopent-2-ene-1-acetate is not extensively published, the principle of chiral recognition is well-established for similar cyclopentane derivatives. For example, enantiomers of cyclopentenyl-containing compounds have shown stereospecific activity as insect sex pheromones, where only one enantiomer effectively binds to the receptor of the target species.[12][13]

The cyclopentenone moiety, a related structural feature, is found in many natural products with a range of biological activities, including anti-inflammatory and cytotoxic effects.[14][15] The stereochemistry of substituents on the cyclopentenone ring is often critical for these activities.

Caption: The principle of chiral recognition by a biological receptor.

Conclusion

The stereochemical properties of methyl cyclopent-2-ene-1-acetate enantiomers provide a valuable case study in the principles of chirality and its importance in the life sciences. A thorough understanding of the methods for their synthesis, separation, and characterization is essential for their application as chiral building blocks in the development of new chemical entities. The continued advancement in asymmetric synthesis and chiral analytical techniques will undoubtedly facilitate the exploration of the unique biological roles of individual enantiomers, paving the way for the design of safer and more effective pharmaceuticals.

References

-

Synthesis of Chiral Cyclopentenones. Chemical Reviews. Available at: [Link]

-

Enantioselective Synthesis of γ-Functionalized Cyclopentenones and δ-Functionalized Cycloheptenones Utilizing a Redox-Relay Heck Strategy. PMC. Available at: [Link]

-

Preparation of Cyclopent‐2‐enone Derivatives via the Aza‐Piancatelli Rearrangement. ResearchGate. Available at: [Link]

-

Stereodivergent Synthesis of Enantioenriched 4-Hydroxy-2-cyclopentenones. PMC. Available at: [Link]

-

Enantioselective alkynylation of cyclopentanone: Synthesis, dimerization, and cross-coupling transformations of 1-ethynylcyclope. Chemical Review and Letters. Available at: [Link]

-

Asymmetric synthesis of (R)- and (S)-methyl (2-methoxycarbonylcyclopent-2-enyl)acetate and (R)- and (S)-2-(2-hydroxymethyl-cyclopent-2-enyl)ethanol. chem.ox.ac.uk. Available at: [Link]

-

Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. ResearchGate. Available at: [Link]

-

Syntheses of Enantiomerically Pure Cyclopent‐2‐ene‐1‐carboxylic Acid and (Cyclopent‐2‐enyl)acetic Acid by Enantioselective Palladium‐Catalyzed Allylic Alkylations − Synthesis of Enantiomerically Pure (−)‐Chaulmoogric Acid. ResearchGate. Available at: [Link]

-

Enantiomers of cis- and trans-3-(4-propyl-cyclopent-2-enyl) propyl acetate. A study on the bioactive conformation and chiral recognition of a moth sex pheromone component. PubMed. Available at: [Link]

-

Methyl cyclopent-2-ene-1-acetate. PubChem. Available at: [Link]

-

Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence. PMC. Available at: [Link]

-

Stereochemistry and Its Role in Drug Design. IntechOpen. Available at: [Link]

-

A convenient preparation of (S)-(−)-4-hydroxy-2-methylcyclopent-2-en-1-one and its application as a chiral synthetic equivalent of 2-methylcyclopent-2-en-1-one in the terpenoid synthesis. ResearchGate. Available at: [Link]

-

Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. Available at: [Link]

-

Chiral HPLC Separations. Phenomenex. Available at: [Link]

-

Separation of 3-Methyl-2-cyclopenten-1-one on Newcrom R1 HPLC column. SIELC. Available at: [Link]

-

A Guide to the Analysis of Chiral Compounds by GC. Gcms.cz. Available at: [Link]

-

A New Chiral Rh(II) Catalyst for Enantioselective [2 + 1]‐Cycloaddition. Mechanistic Implications and Applications. SciSpace. Available at: [Link]

-

Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. MDPI. Available at: [Link]

-

Chemical Properties and Biological Activities of Cyclopentenediones: A Review. ResearchGate. Available at: [Link]

-

Preparing Single Enantiomers and the Mechanism of Optical Rotation. YouTube. Available at: [Link]

-

Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. YouTube. Available at: [Link]

-

Synthesis of Electrophilic Cyclopent‐2‐enone Conjugates With Modulatory Effects on Inflammatory Responses Mediated by Nrf2/Keap1, NF‐κB and IL‐6. ResearchGate. Available at: [Link]

-

Optical Activity. Chemistry LibreTexts. Available at: [Link]

-

Biological Activity of Natural Sesquiterpenoids containing a gem-Dimethylcyclopropane Unit. The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Enantiomers of cis- and trans-3-(4-propyl-cyclopent-2-enyl) propyl acetate. A study on the bioactive conformation and chiral recognition of a moth sex pheromone component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Crystal Structure Analysis of Methyl Cyclopent-2-ene-1-acetate Derivatives: A Comprehensive Technical Guide

Executive Summary

The precise structural elucidation of small organic molecules is a cornerstone of modern drug development and synthetic chemistry. Derivatives of methyl cyclopent-2-ene-1-acetate are highly valued as versatile building blocks and ligands due to their locked stereocenters and predictable reactivity profiles. However, the conformational flexibility of the cyclopentene ring—coupled with the rotational freedom of the acetate side chain—presents unique challenges during structural characterization.

This whitepaper provides an in-depth, authoritative guide to the single-crystal X-ray diffraction (SCXRD) analysis of methyl cyclopent-2-ene-1-acetate derivatives. By detailing the causality behind specific crystallographic protocols, this guide establishes a self-validating workflow for achieving publication-quality structural models.

Chemical Context & Structural Significance

Methyl cyclopent-2-ene-1-acetate (CID 89261) features a five-membered alkene ring conjugated with an ester-bearing side chain[1]. When functionalized into complex derivatives (e.g., indole or thiophene conjugates), the molecular architecture exhibits specific crystallographic behaviors:

-

Cyclopentene Ring Puckering: Unlike planar aromatic systems, the cyclopentene ring typically adopts an envelope conformation in the solid state to minimize torsional strain between adjacent carbon atoms[2].

-

Acetate Planarity: The ester side chain [–C—C(=O)—O—C] strongly prefers a planar geometry due to resonance stabilization. The dihedral angle between this plane and the rest of the core scaffold dictates the molecule's overall 3D footprint[3].

-

Supramolecular Networks: The carbonyl oxygen of the acetate group acts as a potent hydrogen-bond acceptor. In the crystal lattice, these molecules frequently self-assemble into inversion dimers or infinite ribbons driven by C−H⋯O hydrogen bonds and C−H⋯π interactions[3].

Experimental Methodology: A Self-Validating Workflow

To capture the subtle conformational nuances of these derivatives, the crystallographic workflow must be meticulously controlled. Below is the step-by-step methodology, highlighting the scientific causality behind each procedural choice.

Single-Crystal Growth

-

Protocol: Crystals are typically grown via slow evaporation from a moderately polar solvent system (e.g., ethyl acetate/hexane mixtures) at ambient temperature.

-

Causality: Slow evaporation ensures a low degree of supersaturation, allowing molecules sufficient time to arrange into a thermodynamically stable lattice. Rapid precipitation often leads to twinned or highly defected crystals, which severely complicate downstream phase problem resolution.

Data Collection

-

Protocol: A high-quality single crystal (e.g., 0.35×0.30×0.30 mm) is mounted on a diffractometer (such as a Bruker Kappa APEXII CCD) using Mo Kα radiation ( λ=0.71073 Å). Data is collected utilizing ω and ϕ scans.

-

Causality: Mo Kα radiation is selected for its high penetrability, which minimizes absorption errors in standard organic molecules. While cryogenic temperatures (100 K) are ideal for reducing thermal motion, high-quality derivatives can yield excellent data even at 293 K[3].

Data Reduction & Absorption Correction

-

Protocol: Raw frame data is integrated, and a multi-scan absorption correction (e.g., SADABS) is applied.

-

Causality: Because crystals are rarely perfect spheres, the X-ray path length varies as the crystal rotates. Multi-scan correction empirically models and removes these systematic intensity variations, ensuring that the measured structure factors ( Fobs ) accurately reflect the true electron density.

Fig 1. Step-by-step experimental workflow for small-molecule X-ray crystallography.

Structural Refinement & Internal Validation

The transition from raw diffraction data to a highly accurate atomic model requires robust computational engines. The industry standard for small-molecule refinement is the SHELXL program[4], frequently operated through the intuitive Olex2 graphical interface[5].

The Refinement Protocol

-

Initial Solution: The structure is solved using intrinsic phasing or direct methods (SHELXT), which assigns initial coordinates to the heavy atoms (C, N, O, S).

-

Anisotropic Refinement: All non-hydrogen atoms are refined anisotropically. Causality: Modeling atoms as ellipsoids rather than spheres accounts for directional thermal vibrations, drastically lowering the residual error.

-

Hydrogen Atom Treatment: Hydrogen atoms are placed in calculated positions and refined using a riding model (e.g., Uiso(H)=1.2Ueq(C) for CH2 groups). Causality: X-rays scatter off electron clouds. Because hydrogen has only one electron, its scattering power is weak. Constraining hydrogens mathematically prevents non-physical bond lengths during least-squares minimization.

A Self-Validating System

The refinement process is inherently self-validating. The algorithm continuously minimizes the difference between the observed data and the theoretical model. The reliability of the final model is judged by two primary metrics:

-

R1 Factor: Represents the percentage of disagreement. An R1<0.05 (5%) indicates a highly accurate model[3].

-

Goodness-of-Fit (GoF or S): Should approach 1.0. A GoF significantly higher than 1 implies the data is better than the model (suggesting unmodeled disorder or missing atoms).

Fig 2. Logical data flow and iterative refinement cycle using Olex2 and SHELXL.

Quantitative Data Presentation